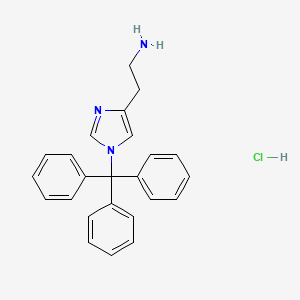
2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C24H23N3·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, Wallach synthesis, or from the dehydrogenation of imidazolines.
Tritylation: The imidazole ring is then tritylated using trityl chloride in the presence of a base such as pyridine or triethylamine.
Amination: The tritylated imidazole is then reacted with ethylenediamine to form the desired product.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity . Additionally, the compound can act as an antagonist at certain receptors, blocking their activation and subsequent signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride can be compared with other imidazole derivatives, such as:
2-(1H-Imidazol-4-yl)ethanamine: This compound lacks the trityl group and has different chemical properties and biological activities.
2-(1-Methyl-1H-imidazol-4-yl)ethanamine: This compound has a methyl group instead of a trityl group, leading to variations in its reactivity and applications.
Histamine: A naturally occurring imidazole derivative involved in immune responses and neurotransmission.
The uniqueness of this compound lies in its trityl group, which provides steric hindrance and influences its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C24H24ClN3 |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
2-(1-tritylimidazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C24H23N3.ClH/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,18-19H,16-17,25H2;1H |
InChI-Schlüssel |
WEJOZOOMPJPQEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















